Enantiomer-Dependent Sterol Metabolism Inhibition in Wheat: (R)- vs (S)-2-Methylmorpholine Moiety
In a study of fenpropimorph enantiomers—which contain the 2-methylmorpholine core—the (2R)-2-methyl enantiomer and (2S)-2-methyl enantiomer produced markedly different sterol profiles in treated wheat caryopses. The ratio of Δ8-sterols to cyclopropyl sterols was highly dependent on the configuration of the 2-methyl substituent: the (2S)-enantiomer predominantly induced accumulation of cyclopropyl sterols, whereas the (2R)-enantiomer led to a very abundant accumulation of Δ8-sterols [1]. This demonstrates that the stereochemistry at the C-2 position of the methylmorpholine ring fundamentally alters the biochemical outcome of sterol biosynthesis inhibition.
| Evidence Dimension | Relative abundance of Δ8-sterols versus cyclopropyl sterols in treated plants |
|---|---|
| Target Compound Data | (2R)-2-methyl enantiomer: Δ8-sterols were very abundant |
| Comparator Or Baseline | (2S)-2-methyl enantiomer: cyclopropyl sterols predominated |
| Quantified Difference | Qualitative inversion of major accumulated sterol class (cyclopropyl sterols vs Δ8-sterols) based on C-2 configuration |
| Conditions | Wheat caryopses treated with racemic fenpropimorph and enantiomerically enriched fractions; sterol analysis by GC-MS |
Why This Matters
This provides direct biochemical evidence that the (R)- and (S)-enantiomers of 2-methylmorpholine-containing compounds produce distinctly different biological outcomes, justifying the need to procure the specific (R)-enantiomer for reproducible agrochemical or biological research.
- [1] Corio-Costet, M. F., & Benveniste, P. (1988). Sterol metabolism in wheat treated by N-substituted morpholines. Journal of Pesticide Science, 22(4), 343-357. View Source
